![molecular formula C11H7BrN2O B11859228 [(4-Bromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-34-0](/img/structure/B11859228.png)
[(4-Bromoquinolin-8-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile typically involves the bromination of 8-hydroxyquinoline followed by a nucleophilic substitution reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The resulting 4-bromo-8-hydroxyquinoline is then reacted with chloroacetonitrile under basic conditions to yield 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile .
Industrial Production Methods
While specific industrial production methods for 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile, resulting in compounds like 2-((4-aminoquinolin-8-yl)oxy)acetonitrile.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the quinoline ring.
Scientific Research Applications
2-((4-Bromoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting diseases like malaria and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline scaffold is known to interact with various biological pathways, including those involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: Shares the quinoline scaffold but lacks the acetonitrile group, making it less versatile in certain applications.
8-Hydroxyquinoline: Lacks the bromine and acetonitrile groups, but is widely used in coordination chemistry and as a chelating agent.
2-((4-Chloroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness
2-((4-Bromoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both the bromine and acetonitrile groups, which confer specific reactivity and potential for diverse applications. The bromine atom allows for further functionalization, while the acetonitrile group can participate in various chemical reactions .
Properties
CAS No. |
88757-34-0 |
|---|---|
Molecular Formula |
C11H7BrN2O |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
2-(4-bromoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7BrN2O/c12-9-4-6-14-11-8(9)2-1-3-10(11)15-7-5-13/h1-4,6H,7H2 |
InChI Key |
IWSTWZPBKSSXED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OCC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)
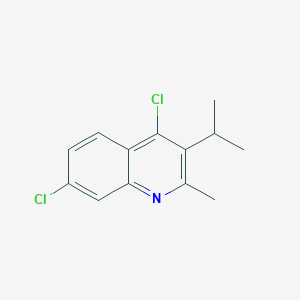
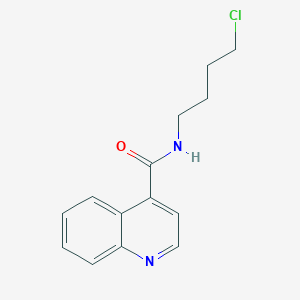
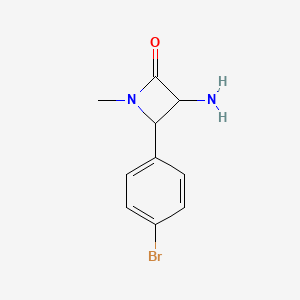
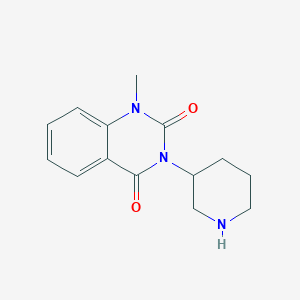
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
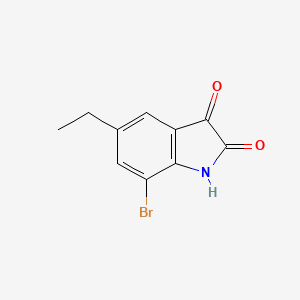


![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
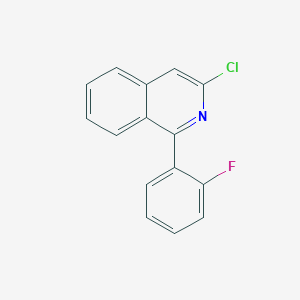
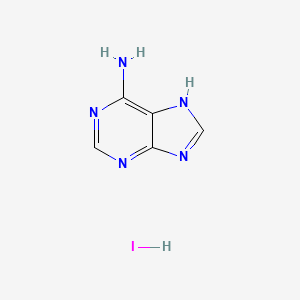
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)

